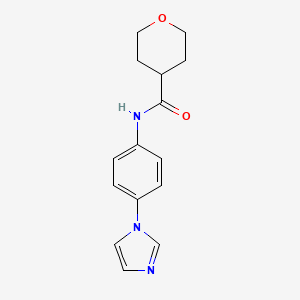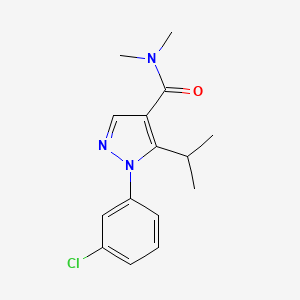
N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide, also known as OXA, is a chemical compound that has been extensively studied for its potential applications in scientific research. OXA is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. This makes OXA a promising candidate for the development of new cancer treatments. In
Applications De Recherche Scientifique
N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide has been studied extensively for its potential applications in cancer research. CAIX is overexpressed in many types of cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis. N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide has been shown to be a potent inhibitor of CAIX, making it a promising candidate for the development of new cancer treatments. In addition to its potential applications in cancer research, N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide has also been studied for its potential applications in other areas of research, such as neuroscience and cardiovascular disease.
Mécanisme D'action
N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide inhibits CAIX by binding to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. In addition to its inhibition of CAIX, N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide has also been shown to inhibit the activity of other carbonic anhydrase isoforms, such as CAII and CAXII.
Biochemical and Physiological Effects:
N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of CAIX and other carbonic anhydrase isoforms, N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide has also been shown to have anti-inflammatory effects, which may make it a promising candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide in lab experiments is its high potency as a CAIX inhibitor. This makes it a valuable tool for studying the role of CAIX in cancer biology and for developing new cancer treatments. However, one limitation of using N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide in lab experiments is its potential toxicity. N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain types of experiments.
Orientations Futures
There are a number of future directions for research on N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide. One area of research is the development of new cancer treatments based on N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide and other CAIX inhibitors. Another area of research is the study of the role of CAIX in other diseases, such as cardiovascular disease and inflammatory diseases. Additionally, there is a need for further research on the potential toxicity of N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide and its effects on different cell lines. Overall, N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide is a promising compound with a range of potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide involves the reaction of 4-(4,5-dihydro-1H-imidazol-1-yl)aniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium methoxide in methanol to yield N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide. The synthesis of N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide has been well established in the literature, and the compound can be obtained in high yields with high purity.
Propriétés
IUPAC Name |
N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(12-5-9-20-10-6-12)17-13-1-3-14(4-2-13)18-8-7-16-11-18/h1-4,7-8,11-12H,5-6,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACYIBOUCWYWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[(4-oxo-3H-phthalazine-1-carbonyl)oxymethyl]phenyl]methyl 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537281.png)

![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537311.png)

![N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide](/img/structure/B7537320.png)


![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7537341.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B7537347.png)
![N-(1H-1,2,4-triazol-5-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7537352.png)
![1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B7537365.png)

![1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B7537377.png)
